molecular formula C23H21N3O4 B2593130 8-ethoxy-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide CAS No. 873577-89-0

8-ethoxy-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide

Cat. No.: B2593130
CAS No.: 873577-89-0
M. Wt: 403.438
InChI Key: NZUNEVHOJMFSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole derivatives in general have been synthesized using various methods. Imidazole itself was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities and have become an important synthon in the development of new drugs .


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a chromene structure and a carboxamide group.

Scientific Research Applications

Antimicrobial Activities

A related compound, 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, has been synthesized and demonstrated antimicrobial activities against Gram-positive and Gram-negative bacteria. This suggests potential antimicrobial applications for 8-ethoxy-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide as well (Sharma, Sharma, & Rane, 2004).

Antitumor Properties

Research has shown the synthesis of various imidazotetrazines, similar in structure to the title compound, which possess antitumor properties. This indicates potential for antitumor applications in this class of compounds (Stevens et al., 1984).

Synthesis and Chemical Transformations

Studies on the reactivity of oximes of 1-aryl(hetaryl)-2-(hydroxyamino)propan-1-ones, which are structurally related, highlight the potential for diverse chemical transformations of the title compound. This could have implications for its use in various synthetic applications (Nikolaenkova, Tikhonov, & Grishchenko, 2019).

Crystal Structure Analysis

Research on the crystal structure of similar compounds, like azilsartan methyl ester ethyl acetate hemisolvate, provides insights into the molecular structure and potential interactions of this compound. Such studies are essential for understanding its physical and chemical properties (Li et al., 2015).

Photoinduced Reactions

Studies on photoinduced reactions of similar compounds, such as 8-alkyoxycaffeines, can provide insights into the photochemical properties of this compound. This can lead to its potential application in photodynamic therapy or photochemical syntheses (Matsuura & Saito, 1969).

Properties

IUPAC Name

8-ethoxy-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-3-29-20-6-4-5-17-13-19(23(28)30-21(17)20)22(27)25-15(2)16-7-9-18(10-8-16)26-12-11-24-14-26/h4-15H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUNEVHOJMFSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.